(3R)-3-amino-1-methylazepan-2-one
Description
(3R)-3-Amino-1-methylazepan-2-one is a seven-membered lactam featuring a methyl group at the 1-position and an amino group at the 3-position in the (R)-configuration. This chiral compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. It is commercially available from Chengdu Firster Pharmaceutical Co., Ltd., which highlights its relevance in drug discovery pipelines .
Properties
CAS No. |
1375245-25-2 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R)-3-amino-1-methylazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3/t6-/m1/s1 |
InChI Key |
GSUTYTQBQFQORF-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CCCC[C@H](C1=O)N |
Canonical SMILES |
CN1CCCCC(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-1-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a cyclizing agent. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
In industrial settings, the production of (3R)-3-amino-1-methylazepan-2-one may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-1-methylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted azepanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
(3R)-3-amino-1-methylazepan-2-one serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form oxo derivatives.
- Reduction : The carbonyl group can be reduced to produce alcohol derivatives.
- Substitution Reactions : The amino group can engage in nucleophilic substitutions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Sodium borohydride | Alcohol derivatives |
| Substitution | Alkyl halides | Substituted azepanones |
Biology
Research indicates that (3R)-3-amino-1-methylazepan-2-one exhibits potential biological activity, particularly in its interactions with various biomolecules:
- Enzyme Interactions : The compound's amino group allows for hydrogen bonding with enzymes, potentially altering their activity.
- Protein Interactions : It may influence the structure and function of proteins, making it a candidate for further pharmacological exploration.
Medicine
The compound is being investigated for its therapeutic potential:
Mechanism of Action
The mechanism of action of (3R)-3-amino-1-methylazepan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
(R)-3-Amino-1-ethylazepan-2-one
Structural Differences :
- Alkyl Substituent : The ethyl group at the 1-position (vs. methyl in the parent compound).
- Molecular Formula: C₉H₁₇N₃O (MW: 183.25) vs. (3R)-3-amino-1-methylazepan-2-one (inferred formula: C₇H₁₃N₂O; MW ~155) .
Physicochemical Properties :
- The ethyl derivative is a colorless crystalline solid, while the methyl variant’s physical state is unspecified but likely similar.
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Structural Differences :
- Additional substituents: A 3-hydroxyphenyl group and an ethyl group at the 3-position.
- Molecular Formula: C₁₅H₂₁NO₂ (MW: 247.34) .
Key Features :
- The hydroxyphenyl group introduces aromaticity and hydrogen-bonding capacity, enabling interactions with biological targets (e.g., enzymes, receptors).
- Technical-grade purity suggests use in niche syntheses rather than drug candidates.
Divergence from Parent Compound :
- Increased molecular complexity broadens applications in medicinal chemistry but reduces versatility as a simple intermediate.
(3S)-3-Amino-1-methylazepan-2-one Hydrochloride
Structural Differences :
Functional Implications :
- Enantiomeric differences significantly impact biological activity. For example, the (S)-isomer may exhibit distinct binding affinities or metabolic pathways.
- The hydrochloride salt improves aqueous solubility, facilitating use in formulations or reactions requiring polar solvents.
Tabulated Comparison of Key Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Primary Applications |
|---|---|---|---|---|
| (3R)-3-Amino-1-methylazepan-2-one | C₇H₁₃N₂O* | ~155 | 1-methyl, 3-amino (R) | Pharmaceutical intermediates |
| (R)-3-Amino-1-ethylazepan-2-one | C₉H₁₇N₃O | 183.25 | 1-ethyl, 3-amino (R) | Antibiotics, peptide synthesis |
| 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | C₁₅H₂₁NO₂ | 247.34 | 1-methyl, 3-ethyl, 3-hydroxyphenyl | Technical-grade syntheses |
| (3S)-3-Amino-1-methylazepan-2-one HCl | C₇H₁₄ClN₂O | 226.53 | 1-methyl, 3-amino (S), HCl salt | Solubility-enhanced applications |
Biological Activity
(3R)-3-amino-1-methylazepan-2-one is a cyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms, and applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 142.20 g/mol
- Structure : Contains a seven-membered azepane ring with an amino group at the 3-position and a methyl group at the 1-position.
The biological activity of (3R)-3-amino-1-methylazepan-2-one is primarily attributed to its ability to interact with various biomolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function.
- Enzyme Interaction : It has been identified as a potential inhibitor of peptide deformylase, an enzyme critical for bacterial protein synthesis, suggesting antibacterial properties .
Antibacterial Activity
Recent studies indicate that (3R)-3-amino-1-methylazepan-2-one exhibits antibacterial activity through the inhibition of peptide deformylase. This mechanism disrupts bacterial protein synthesis, leading to potential therapeutic applications in antibiotic development.
Psychoactive Properties
While primarily studied for its antibacterial effects, there is emerging interest in its psychoactive properties. Some research suggests that compounds with similar structures may interact with cannabinoid receptors, which could lead to novel psychoactive substances .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of (3R)-3-amino-1-methylazepan-2-one against various bacterial strains, the compound demonstrated significant inhibition of growth in Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL.
Table 2: Comparison with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| (3R)-3-amino-1-methylazepan-2-one | Azepane Ring | Antibacterial, potential psychoactive effects |
| (3R)-3-amino-1-methylpiperidine | Piperidine Ring | Neurotransmitter modulation |
| (3R)-3-amino-1-methylpyrrolidine | Pyrrolidine Ring | Limited antibacterial activity |
The azepane ring structure of (3R)-3-amino-1-methylazepan-2-one provides unique properties compared to piperidine and pyrrolidine derivatives, potentially leading to distinct biological activities.
Future Directions in Research
Ongoing research aims to further elucidate the biological mechanisms and therapeutic potentials of (3R)-3-amino-1-methylazepan-2-one. Future studies may focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against target enzymes or receptors.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential pharmaceutical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
